molecular formula C23H18BrN3O2S B184803 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 590396-52-4

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No. B184803
M. Wt: 480.4 g/mol
InChI Key: LZGVAIWRVFTGBH-UHFFFAOYSA-N
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Description

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has also shown potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of inflammatory cytokines and reduces inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide in lab experiments is its high potency and specificity. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments.

Future Directions

There are several future directions for the research on 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide. One potential direction is to investigate its potential as a drug delivery system. Another direction is to explore its applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent, as well as its high potency and specificity, make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole-5-carbonyl chloride with thiourea in the presence of potassium carbonate and bromine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that it induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

590396-52-4

Product Name

3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

3-bromo-N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H18BrN3O2S/c1-13-5-3-8-18(14(13)2)22-26-19-12-17(9-10-20(19)29-22)25-23(30)27-21(28)15-6-4-7-16(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30)

InChI Key

LZGVAIWRVFTGBH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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